1-(3-Chloroprop-1-YN-1-YL)-3-methoxybenzene
Description
Properties
IUPAC Name |
1-(3-chloroprop-1-ynyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJPUYBIGWKQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210885-07-7 | |
| Record name | 1-(3-chloroprop-1-yn-1-yl)-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-1-YN-1-YL)-3-methoxybenzene typically involves the reaction of 3-methoxybenzyl alcohol with propargyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloroprop-1-YN-1-YL)-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3-Chloroprop-1-YN-1-YL)-3-methoxybenzene is C₁₂H₁₁Cl, with a molecular weight of approximately 220.67 g/mol. The presence of the alkyne functional group indicates potential for diverse chemical reactions, making it a valuable building block in synthetic chemistry.
Research has indicated that derivatives of this compound may possess various biological activities. Notably, compounds with similar structures have been investigated for their antimicrobial and antifungal properties. For instance, certain analogs have demonstrated effectiveness against various fungal strains, suggesting that this compound could be explored for similar applications.
Antimicrobial Studies
Several studies have focused on the antimicrobial efficacy of compounds related to this compound. For example, research has shown that certain structural analogs possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) have been assessed for these compounds, indicating their potential as therapeutic agents .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions. Various methods such as nucleophilic substitution reactions and coupling reactions are commonly employed to produce this compound efficiently.
Synthetic Routes
| Method | Description |
|---|---|
| Nucleophilic Substitution | Involves the substitution of chlorine with nucleophiles to introduce desired groups. |
| Coupling Reactions | Utilizes coupling agents to form carbon-carbon bonds, enhancing complexity. |
The choice of reagents and conditions significantly affects the outcome of these reactions, influencing product distribution and yield.
Applications in Organic Synthesis
Due to its unique structure, this compound serves as a versatile intermediate in organic synthesis. It can be utilized in:
- Pharmaceutical Development : As a precursor for synthesizing biologically active compounds.
- Material Science : In the development of advanced materials due to its reactive alkyne group.
Antifungal Activity Case Study
A study conducted on several derivatives of this compound demonstrated notable antifungal activity against strains such as Candida albicans and Aspergillus flavus. The results indicated that modifications in the structure led to varying degrees of efficacy, highlighting the importance of structural optimization in drug design .
Interaction Studies
Interaction studies involving this compound have focused on its reactivity with biological molecules. These studies aim to elucidate the mechanisms by which this compound exerts its biological effects, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-1-YN-1-YL)-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-3-(3-chloroprop-1-yn-1-yl)benzene: Similar structure but with an additional chlorine atom on the benzene ring.
1-(3-Chloroprop-1-yn-1-yl)-3-(2-methoxyethoxy)benzene: Similar structure with an additional methoxyethoxy group.
Uniqueness
1-(3-Chloroprop-1-YN-1-YL)-3-methoxybenzene is unique due to the presence of both a methoxy group and a 3-chloroprop-1-yn-1-yl substituent on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
1-(3-Chloroprop-1-YN-1-YL)-3-methoxybenzene, also known as 1-Chloro-3-(3-chloroprop-1-yn-1-yl)benzene, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and implications for drug development.
The compound features a chloropropynyl group and a methoxybenzene moiety, which contribute to its reactivity and biological profile. The presence of the chlorine atom enhances electrophilic character, allowing for interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.
- Receptor Interaction : It can interact with cellular receptors, influencing signal transduction pathways critical for various physiological processes.
- Nucleic Acid Interaction : There is potential for intercalation with DNA or RNA, which could affect gene expression and replication processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that structural analogs possess effective antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic enzymes.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies suggest that while the compound exhibits some cytotoxic effects on cancer cell lines, it shows minimal toxicity towards normal cells at therapeutic concentrations. This selectivity is crucial for potential therapeutic applications.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Umesha et al. (2009) | Investigated similar compounds for antimicrobial activity. | Suggested potential for drug development targeting microbial infections. |
| BenchChem Analysis | Highlighted enzyme inhibition and receptor interactions. | Indicates a pathway for therapeutic applications in cancer treatment. |
| ResearchGate Publication | Explored structural analogs in photophysical properties. | Supports further exploration of derivatives in medicinal chemistry. |
Research Applications
The unique structure of this compound positions it as a candidate for various applications:
- Drug Development : Its biological activity suggests potential as a lead compound in developing new antimicrobial or anticancer agents.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, expanding its utility in chemical research.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-chloroprop-1-yn-1-yl)-3-methoxybenzene, and how can purity be optimized?
Methodological Answer: A common approach involves alkyne functionalization via iodovinyl sulfonylation or coupling reactions. For example, derivatives of 3-methoxybenzene with propargyl halides can be synthesized using Sonogashira coupling, where a palladium catalyst facilitates cross-coupling between aryl halides and terminal alkynes . Purification via silica gel column chromatography with hexanes/ethyl acetate gradients (e.g., 98:2 to 90:10) is effective for isolating the product, achieving yields of 60–75% . Purity optimization requires monitoring reaction progress via TLC and ensuring anhydrous conditions to minimize side reactions.
Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?
Methodological Answer: 1H and 13C NMR are essential for confirming the structure. Key signals include:
- 1H NMR (CDCl3): Aromatic protons (δ 6.65–7.60 ppm), methoxy singlet (δ ~3.76 ppm), and propargyl chlorine-coupled alkyne protons (if present).
- 13C NMR (CDCl3): Alkyne carbons (δ 80–100 ppm), methoxy carbon (δ ~55 ppm), and aromatic carbons (δ 110–160 ppm) .
Mass spectrometry (EI-MS or HRMS) should confirm the molecular ion peak (e.g., C10H9ClO: calculated 180.03 g/mol).
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Protective Equipment: Use gloves, goggles, and fume hoods due to the compound’s potential toxicity and volatility.
- Waste Disposal: Halogenated byproducts must be segregated and treated by certified waste management services .
- Reaction Safety: Avoid exothermic reactions by controlling temperatures (e.g., <150°C) and using inert atmospheres for moisture-sensitive steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical outcomes in derivatives?
Methodological Answer: For Z/E selectivity in alkyne-derived products, photoredox/nickel dual catalysis under visible light (450 nm) enhances stereocontrol. For example, β,β-dichlorostyrenes coupled with 3-methoxybenzene derivatives achieve Z-selectivity via radical-mediated pathways, with yields up to 64% . Solvent polarity (e.g., toluene vs. DMF) and crown ether additives (e.g., 18-Crown-6) stabilize transition states, improving enantiomeric excess .
Q. How do electronic effects of the 3-methoxy group influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-donating methoxy group activates the aryl ring toward electrophilic substitution but deactivates it toward oxidative addition in palladium-catalyzed couplings. Computational studies (DFT) reveal that the methoxy group lowers the LUMO energy of the aryl halide, facilitating nucleophilic attack in SNAr reactions . Contrastingly, in Sonogashira couplings, electron-rich substrates require higher catalyst loadings (e.g., 5 mol% Pd(PPh3)4) to offset slower oxidative addition .
Q. What strategies resolve contradictions in reported yields for similar compounds?
Methodological Answer: Discrepancies in yields (e.g., 60% vs. 75%) often arise from:
- Catalyst Purity: Trace oxygen or moisture degrades palladium catalysts; rigorous degassing improves reproducibility .
- Workup Methods: Differences in extraction solvents (e.g., dichloromethane vs. ethyl acetate) impact recovery rates .
Systematic benchmarking using control reactions under identical conditions (temperature, solvent, catalyst source) is recommended .
Q. What unexplored applications exist for this compound in materials science or medicinal chemistry?
Methodological Answer:
- Materials Science: The alkyne moiety enables click chemistry for polymer functionalization (e.g., CuAAC reactions with azides).
- Medicinal Chemistry: Structural analogs (e.g., 3-(3-methoxyphenyl)propionic acid) show anti-inflammatory activity via COX-2 inhibition; SAR studies could explore chlorine substitution effects .
Q. How can computational modeling predict reactivity or spectroscopic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
